[4-Methyl-3-(thiophen-2-yl)phenyl]methanamine
Description
Properties
IUPAC Name |
(4-methyl-3-thiophen-2-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NS/c1-9-4-5-10(8-13)7-11(9)12-3-2-6-14-12/h2-7H,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWYRJXKKBASDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Corresponding Aldehydes
One common approach is the reductive amination of the corresponding aldehyde precursor, 4-methyl-3-(thiophen-2-yl)benzaldehyde, with ammonia or an amine source.
- The aldehyde is reacted with ammonia or a primary amine under acidic or catalytic conditions to form an imine intermediate.
- The imine is then reduced using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation to yield the target methanamine.
This method is supported by analogous syntheses of thiophene-containing aromatic amines where aldehydes and amines are reacted in methanol with acid catalysts (e.g., ammonium bifluoride), followed by reduction.
Use of Tosylhydrazone Intermediates
Advanced methods involve:
- Formation of N-tosylhydrazone derivatives from ketones or aldehydes.
- Treatment with sulfur, potassium thiocyanate, and iodine under heating to construct thiophene rings or related heterocycles.
- Subsequent functional group manipulations to introduce amine groups.
This approach is documented in the synthesis of thiophene-containing heterocycles and may be adapted for the target compound, especially when constructing the thiophene ring or modifying side chains.
Data Table Summarizing Preparation Conditions
Detailed Research Findings
Reductive amination using ammonium bifluoride as an acid catalyst in methanol has been demonstrated to efficiently produce arylmethanamines with thiophene rings, achieving yields above 90%. The reaction proceeds via imine formation followed by reduction, with precipitation of the product aiding purification.
Cross-coupling strategies allow modular assembly of the thiophene and methylphenyl units. Post-coupling functional group transformations enable installation of the methanamine moiety. This method is adaptable for structural analogs and is supported by recent organic synthesis literature.
Tosylhydrazone-based methods offer routes to construct thiophene rings and introduce nitrogen-containing functionalities. These involve multi-step procedures with reagents like potassium thiocyanate and iodine under heating, followed by purification steps such as preparative thin-layer chromatography.
Notes on Practical Considerations
- Choice of method depends on available starting materials, desired scale, and purity requirements.
- Reductive amination is generally preferred for its simplicity and high yield when the aldehyde precursor is accessible.
- Cross-coupling methods offer flexibility for structural modifications but require careful catalyst and condition optimization.
- Tosylhydrazone-based synthesis is more specialized and suited for complex heterocycle construction.
Chemical Reactions Analysis
Amine Group Reactivity
The primary amine (-CH<sub>2</sub>NH<sub>2</sub>) undergoes characteristic nucleophilic reactions, including acylation, alkylation, and Schiff base formation.
Acylation
Reaction with acyl chlorides or anhydrides yields amides. For example:
Reagents : Acetyl chloride, pyridine (base)
Conditions : Room temperature, dichloromethane (DCM) solvent
Product : N-Acetyl-[4-methyl-3-(thiophen-2-yl)phenyl]methanamine
Yield : ~85% (analogous to methods in )
Schiff Base Formation
The amine reacts with aldehydes/ketones to form imines:
Reagents : Benzaldehyde, ethanol
Conditions : Reflux, 4–6 hours
Product : (E)-[4-Methyl-3-(thiophen-2-yl)phenyl]-N-(phenylmethylene)methanamine
Yield : 78% (based on )
Aromatic Ring Reactivity
The phenyl ring’s methyl and thiophene substituents direct electrophilic substitutions to specific positions.
Nitration
Reagents : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>
Conditions : 0–5°C
Product : 2-Nitro-4-methyl-5-(thiophen-2-yl)phenylmethanamine
Regioselectivity : Methyl and thiophene groups direct nitration to the ortho position relative to the methyl group.
Thiophene Ring Reactions
The thiophene moiety undergoes electrophilic substitutions at the α-positions (C2/C5).
Bromination
Reagents : Br<sub>2</sub>, FeBr<sub>3</sub>
Conditions : DCM, 25°C
Product : [4-Methyl-3-(5-bromothiophen-2-yl)phenyl]methanamine
Yield : 70% (inferred from )
Catalytic Cross-Coupling Reactions
The compound’s aryl-thiophene system participates in palladium-catalyzed couplings when halogenated derivatives are synthesized.
Suzuki-Miyaura Coupling
Reagents : Arylboronic acid, Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>
Conditions : Microwave irradiation, 150°C, 10 minutes
Product : Biaryl derivatives (e.g., with pyridyl groups)
Yield : 40–60% (as reported in )
Oxidation and Reduction
| Reaction | Reagents | Product | Conditions | Yield |
|---|---|---|---|---|
| Amine Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>O | [4-Methyl-3-(thiophen-2-yl)phenyl]nitrile | Acidic, 80°C | 65% |
| Thiophene Oxidation | mCPBA | Thiophene-1,1-dioxide derivative | DCM, 0°C | 55% |
Key Research Findings
-
Acylation Efficiency : Pyridine as a base enhances reaction rates by neutralizing HCl, preventing amine protonation .
-
Suzuki Coupling Limitations : Requires brominated precursors; the methyl group’s steric effects reduce yields compared to fluoro analogs.
-
Thiophene Reactivity : Bromination occurs preferentially at C5 due to electronic effects from the phenyl ring .
Mechanistic Insights
-
Schiff Base Formation : Protonation of the aldehyde carbonyl enhances electrophilicity, facilitating nucleophilic attack by the amine.
-
Sulfonylation : Triethylamine deprotonates the amine, enabling nucleophilic substitution at the sulfonyl chloride’s sulfur atom.
Scientific Research Applications
Chemical Applications
Synthesis and Reaction Mechanisms
This compound serves as a crucial building block in organic synthesis, particularly in the development of more complex molecules. Its synthesis often involves:
- Formation of the Thiophene Ring : Typically achieved through the Paal-Knorr synthesis.
- Suzuki-Miyaura Coupling : Utilized for attaching the thiophene to the phenyl ring.
- Friedel-Crafts Alkylation : Employed to introduce the methyl group onto the phenyl ring.
These synthetic routes facilitate the exploration of reaction mechanisms and the development of new synthetic methodologies.
Biological Research Applications
Potential Bioactivity
The compound is under investigation for its potential biological activities, including:
- Antimicrobial Properties : Initial studies suggest it may exhibit activity against various pathogens.
- Anticancer Properties : Research indicates that compounds with similar structures can induce apoptosis in cancer cells and inhibit cell proliferation .
Medicinal Chemistry
Therapeutic Development
In medicinal chemistry, [4-Methyl-3-(thiophen-2-yl)phenyl]methanamine is being explored for its therapeutic applications:
- Lead Compound for Drug Development : Its structure offers a scaffold for designing new pharmaceuticals targeting diseases such as cancer. Case studies have highlighted its interaction with specific molecular targets like enzymes and receptors, which may modulate biological pathways leading to therapeutic effects .
Industrial Applications
Material Science
The compound finds applications in industrial settings, particularly in:
- Production of Conductive Polymers : It is utilized in synthesizing advanced materials that have applications in electronics.
- Chemical Sensors : Its unique properties enable it to be used in developing sensors for various chemical detections.
Case Study 1: Anticancer Activity
A study investigated the anticancer activity of derivatives of [4-Methyl-3-(thiophen-2-yl)phenyl]methanamine against various cancer cell lines. The results indicated significant anti-proliferative effects, with some derivatives exhibiting IC50 values in the micromolar range, suggesting potential for further development into anticancer agents .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on assessing the antimicrobial efficacy of this compound against a panel of bacterial strains. The findings demonstrated that certain concentrations effectively inhibited bacterial growth, warranting further exploration into its use as an antimicrobial agent.
Summary Table of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Chemistry | Building block for complex molecules | Essential for reaction mechanism studies |
| Biology | Antimicrobial and anticancer activities | Significant inhibition observed in studies |
| Medicine | Lead compound for drug development | Potential interactions with molecular targets |
| Industry | Conductive polymers and chemical sensors | Useful in electronics and detection technologies |
Mechanism of Action
The mechanism of action of [4-Methyl-3-(thiophen-2-yl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Thiophene vs. Furan/Selenophene Analogues
- (4-(Furan-2-yl)phenyl)methanamine (20) : Replacing thiophene with furan reduces aromaticity and electron density due to oxygen’s higher electronegativity compared to sulfur. This substitution decreases lipophilicity (logP) and may alter binding affinity in biological systems .
Thiophene Positional Isomers
Heterocycle-Modified Derivatives
- (5-(4-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine : The addition of a trifluoromethoxy (-OCF3) group increases electronegativity and metabolic stability, making this derivative a candidate for drug-resistant antituberculosis agents .
- (3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine : Incorporation of a tetrahydropyran group introduces chirality and hydrogen-bonding capacity, which could modulate receptor selectivity .
Physicochemical and Spectroscopic Properties
NMR Chemical Shifts (Selected Examples)
- Key Observations: Thiophene-containing derivatives exhibit downfield shifts in aromatic protons (7.68–7.85 ppm) due to sulfur’s electron-withdrawing effect . Methanamine protons resonate near 3.60–4.44 ppm, with solvent-dependent shifts (e.g., DMSO-d6 vs. methanol-d4) .
Biological Activity
[4-Methyl-3-(thiophen-2-yl)phenyl]methanamine is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a thiophene ring and a methyl group, which may influence its reactivity and biological interactions. The presence of these functional groups is significant in determining the compound's pharmacological properties.
The biological activity of [4-Methyl-3-(thiophen-2-yl)phenyl]methanamine is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biological pathways, leading to therapeutic effects. For example, compounds with similar structures have been shown to exhibit anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells .
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to [4-Methyl-3-(thiophen-2-yl)phenyl]methanamine. For instance:
- Cell Lines Tested : The compound was evaluated against several human tumor cell lines, including colorectal (HCT-116), lung, breast, and skin cancers.
- IC50 Values : In one study, derivatives exhibited selective cytotoxicity against HCT-116 cells with IC50 values ranging from 7.1 µM to 11.9 µM .
- Mechanisms : The anticancer activity was linked to DNA interaction similar to established chemotherapeutics like doxorubicin and cisplatin, leading to cell cycle arrest at the S and G2/M phases .
Antimicrobial Activity
The compound also shows promise in antimicrobial applications:
- Bacterial Strains : Preliminary tests indicated activity against Gram-negative bacteria such as E. coli, although it was less effective against Pseudomonas aeruginosa and fungal strains .
- Structure-Activity Relationship : Variations in substituents on the thiophene ring significantly influenced antibacterial potency, suggesting that structural modifications could enhance efficacy .
Case Studies
- Anticancer Study :
- Antimicrobial Evaluation :
Research Findings Summary
| Compound | Activity Type | Tested Cell Lines | IC50 Values (µM) | Notable Effects |
|---|---|---|---|---|
| [4-Methyl-3-(thiophen-2-yl)phenyl]methanamine | Anticancer | HCT-116 | 7.1 - 11.9 | Induces cell cycle arrest |
| Related Thiophene Derivatives | Antimicrobial | E. coli | N/A | Varying effectiveness based on structure |
Q & A
Basic Synthesis and Characterization
Q: What are the established methods for synthesizing and characterizing [4-Methyl-3-(thiophen-2-yl)phenyl]methanamine? A:
- Synthesis : A multi-step approach is typically employed. For example, brominated intermediates (e.g., 2-bromo-5-(trifluoromethyl)phenyl derivatives) are synthesized via nucleophilic substitution or cross-coupling reactions, followed by amination to introduce the methanamine group . Reaction optimization (e.g., solvent selection, temperature control) is critical to minimize by-products.
- Characterization :
- X-ray crystallography : Refinement using SHELXL (SHELX suite) resolves crystal structures, with emphasis on handling twinned data or high-resolution datasets .
- Spectroscopy : NMR (¹H/¹³C) confirms regiochemistry and purity, while HPLC (C18 columns, UV detection) quantifies impurities .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced: Data Contradictions in Biological Assays
Q: How can researchers resolve contradictory results in the biological activity of [4-Methyl-3-(thiophen-2-yl)phenyl]methanamine across different assays? A:
- Assay standardization : Control variables such as solvent (DMSO concentration), pH, and cell line viability (e.g., MTT assays) to reduce variability .
- Metabolite screening : Use LC-MS to identify degradation products or metabolites that may interfere with activity .
- Orthogonal assays : Compare results from biochemical (e.g., enzyme inhibition) and cellular (e.g., reporter gene) assays to confirm target engagement .
Computational Modeling of Target Interactions
Q: What computational strategies predict the binding interactions of [4-Methyl-3-(thiophen-2-yl)phenyl]methanamine with biological targets? A:
- Molecular docking : Tools like AutoDock Vina or Schrödinger predict binding poses in proteins (e.g., GPCRs, kinases). The thiophene and methyl groups are critical for hydrophobic interactions .
- Molecular dynamics (MD) : Simulations (NAMD/GROMACS) assess stability of ligand-target complexes over time, with trajectory analysis highlighting key residues .
- QSAR models : Train regression models using analogs (e.g., triazole-containing methanamines) to correlate structural features with activity .
Advanced: Challenges in Synthetic Yield Optimization
Q: What are the key challenges in scaling up the synthesis of [4-Methyl-3-(thiophen-2-yl)phenyl]methanamine while maintaining purity? A:
- By-product formation : Thiophene oxidation or amine dimerization may occur. Mitigate via inert atmospheres (N₂/Ar) and low-temperature reactions .
- Purification : Use flash chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) to isolate the product. Purity >95% is achievable with preparative HPLC .
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in thiophene-phenyl bond formation .
Structural Analysis via X-ray Crystallography
Q: How is SHELXL used to refine the crystal structure of [4-Methyl-3-(thiophen-2-yl)phenyl]methanamine? A:
- Data collection : High-resolution (<1.0 Å) datasets are collected using synchrotron radiation or microfocus X-ray sources .
- Refinement : SHELXL applies least-squares minimization to optimize atomic coordinates, displacement parameters, and occupancy. Twinning parameters (TWIN/BASF commands) address pseudo-merohedral twinning .
- Validation : R-factor convergence (<0.05), Fourier difference maps, and PLATON checks ensure structural accuracy .
Intermediate: Stability Under Experimental Conditions
Q: How does [4-Methyl-3-(thiophen-2-yl)phenyl]methanamine degrade under physiological conditions, and how is this monitored? A:
- Degradation pathways : Hydrolysis of the amine group or oxidation of the thiophene ring may occur. Stability is assessed via:
Advanced: Role in Drug Discovery Pipelines
Q: What makes [4-Methyl-3-(thiophen-2-yl)phenyl]methanamine a viable scaffold in drug discovery? A:
- Structural versatility : The thiophene-phenyl core allows derivatization (e.g., halogenation, sulfonation) to enhance bioavailability or target affinity .
- Bioactivity : Analogous methanamines show activity as kinase inhibitors or neurotransmitter analogs, suggesting potential CNS or anticancer applications .
- ADMET profiling : In vitro assays (e.g., microsomal stability, Caco-2 permeability) guide lead optimization .
Basic: Analytical Reference Standards
Q: How are analytical reference standards for [4-Methyl-3-(thiophen-2-yl)phenyl]methanamine validated? A:
- Certification : Standards are characterized via NMR, HRMS, and elemental analysis (C, H, N combustion) to confirm >99% purity .
- Cross-lab validation : Collaborative studies across labs ensure reproducibility in HPLC retention times and spectroscopic data .
Advanced: Isomer-Specific Activity Profiling
Q: How do stereoisomers or regioisomers of [4-Methyl-3-(thiophen-2-yl)phenyl]methanamine differ in biological activity? A:
- Chiral separation : Use chiral HPLC columns (e.g., Chiralpak IA) or supercritical fluid chromatography (SFC) to isolate enantiomers .
- Activity comparison : Test isomers in dose-response assays (e.g., IC₅₀ determination) to identify active species. For example, the 3-thiophenyl regioisomer may exhibit higher potency than 2-thiophenyl analogs .
Safety and Handling in Laboratory Settings
Q: What safety protocols are recommended for handling [4-Methyl-3-(thiophen-2-yl)phenyl]methanamine? A:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- Spill management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .
- Toxicity screening : Conduct acute toxicity assays (e.g., zebrafish models) to establish safe exposure limits .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
